5-Fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid
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Overview
Description
5-Fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid is a fluorinated benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with the molecular formula C10H9FO3 and a molecular weight of 196.18 g/mol, is used primarily in research settings .
Preparation Methods
The synthesis of 5-Fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions often involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
5-Fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to modulate various biological pathways, including those involved in oxidative stress, inflammation, and cell proliferation . The exact molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-Fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid can be compared with other similar compounds, such as:
5-Fluoro-2-methylbenzoic acid: Used in the preparation of novel iminothiazole derivatives as cannabinoid receptor ligands.
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: Another benzofuran derivative with potential biological activities.
The uniqueness of this compound lies in its specific fluorinated structure, which can impart unique chemical and biological properties compared to its non-fluorinated counterparts.
Properties
Molecular Formula |
C10H9FO3 |
---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
5-fluoro-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C10H9FO3/c1-5-2-6-3-7(11)4-8(10(12)13)9(6)14-5/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
QTXUMTVIDBBFGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C(=CC(=C2)F)C(=O)O |
Origin of Product |
United States |
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